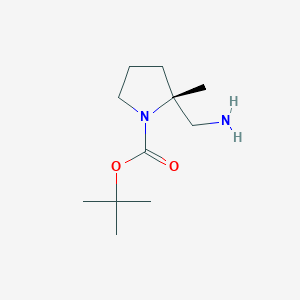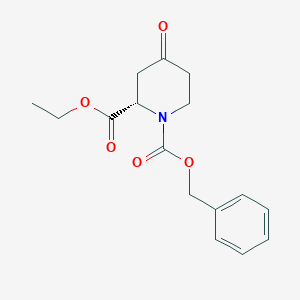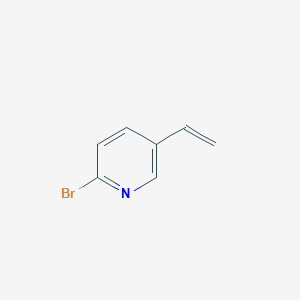
2-Bromo-5-vinylpyridine
Vue d'ensemble
Description
2-Bromo-5-vinylpyridine is a useful research compound. Its molecular formula is C7H6BrN and its molecular weight is 184.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse chimique
Le 2-bromo-5-vinylpyridine est un composé chimique polyvalent largement utilisé dans la recherche scientifique. Il est souvent utilisé comme matière première ou intermédiaire dans la synthèse de structures chimiques plus complexes .
Formation sélective de liaison C–N catalysée par le cuivre
Dans une étude, une amination de 1,2-diol catalysée par le cuivre en position C-5 riche en électrons de la 2-amino/2-hydroxy-5-halopyridine non protégée a fourni d'excellents rendements . Une amination sélective, de préférence en C-5 dans la 2-bromo-5-iodopyridine, a été obtenue dans les mêmes conditions .
Synthèse de noyaux hétérocycliques
Les aminopyridines substituées pourraient être utilisées comme un outil synthétique pour préparer divers noyaux hétérocycliques, tels que la pyridopyrimidine, l'imidazopyridine, la triazolopyridine et la quinazoline . Ces noyaux sont d'une grande importance pour modifier la fonction biologique de diverses molécules ressemblant à des médicaments déjà connues .
Introduction de l'azote dans les molécules
La formation de liaisons C–N a suscité un grand intérêt comme méthode pour introduire de l'azote et ensuite dériver des molécules . Le this compound offre un modèle intéressant pour étudier la formation de liaisons C–N .
Mécanisme D'action
Target of Action
Brominated vinylpyridines are often used as intermediates in the synthesis of various organic compounds . They can participate in various chemical reactions, including Suzuki-Miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction .
Mode of Action
2-Bromo-5-vinylpyridine can participate in Suzuki-Miyaura coupling reactions . In this process, this compound acts as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . The bromine atom on the pyridine ring is replaced by an organoboron group, forming a new carbon-carbon bond .
Biochemical Pathways
The products of its reactions, such as those from suzuki-miyaura coupling, can influence various biochemical pathways depending on their structure and functional groups .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it undergoes and the resulting compounds. For instance, in Suzuki-Miyaura coupling reactions, it can help form new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of solvent, temperature, and the presence of a suitable catalyst .
Propriétés
IUPAC Name |
2-bromo-5-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGANZBLZKPJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


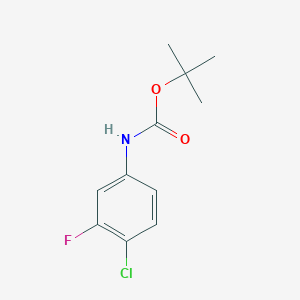
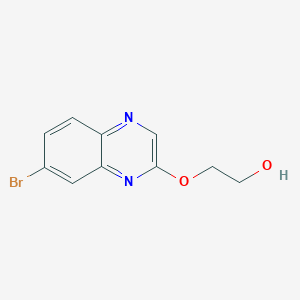
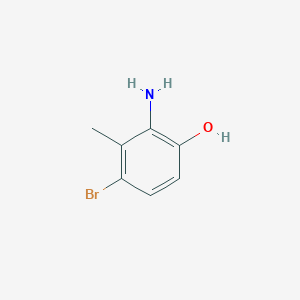

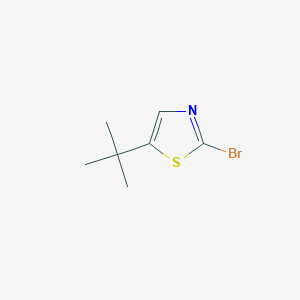
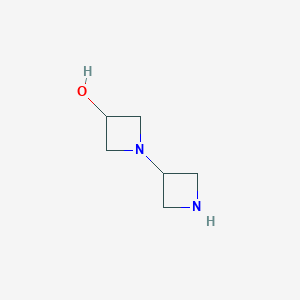
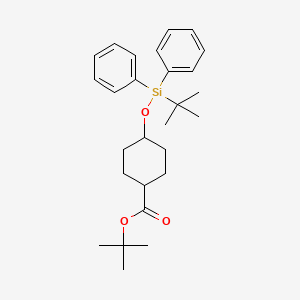
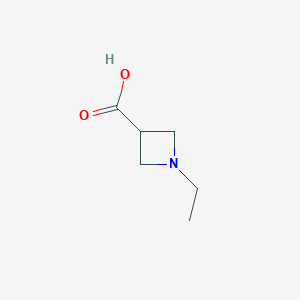

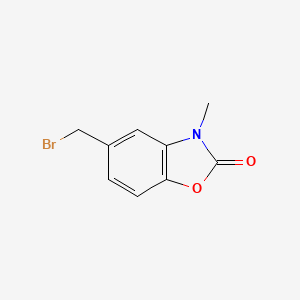
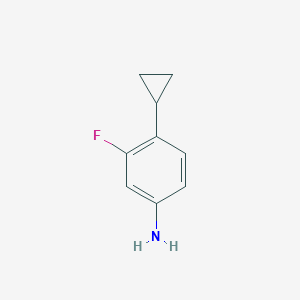
![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)
